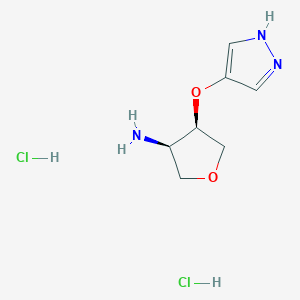
1-(3-Fluoropropyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scale-Up Synthesis of Dopamine Uptake Inhibitors
1-(3-Fluoropropyl)piperazine dihydrochloride is utilized in the scale-up synthesis of GBR-12909, a potent dopamine uptake inhibitor. This process emphasizes the elimination of chromatographic purifications and the minimization of environmentally unacceptable reagents, aiming for an improved overall yield through a three-step convergent process (Ironside et al., 2002).
Development of Long-Acting Dopamine Transporter Ligands
This compound contributes to the development of long-acting agents for cocaine abuse treatment. Hydroxylated derivatives of GBR 12909 and GBR 12935, featuring 1-(3-Fluoropropyl)piperazine dihydrochloride, were synthesized and evaluated, showing significant enantioselectivity and potency in inhibiting cocaine-maintained responding in models (Hsin et al., 2002).
Fe-catalyzed Synthesis of Flunarizine
The compound's derivatives play a critical role in the Fe-catalyzed synthesis of Flunarizine, a drug used for treating migraines and dizziness, showcasing the versatile application of 1-(3-Fluoropropyl)piperazine dihydrochloride in synthesizing calcium channel blockers (Shakhmaev et al., 2016).
Photochemistry of Ciprofloxacin
Investigations into the photochemical behavior of ciprofloxacin, which includes a piperazine moiety, help understand the stability and transformation pathways of fluoroquinolone antibiotics in aqueous solutions. This research provides insights into the environmental fate and degradation processes of fluoroquinolone antibiotics (Mella et al., 2001).
Oxidation of Fluoroquinolone Antibiotics
The study on the oxidation of fluoroquinolone antibiotics by chlorine dioxide explores the reaction kinetics and transformation pathways, emphasizing the role of the piperazine ring in the oxidative process. This research is pivotal for understanding the disinfection processes and the behavior of antibiotics in water treatment (Wang et al., 2010).
Wirkmechanismus
While the specific mechanism of action for 1-(3-Fluoropropyl)piperazine dihydrochloride is not mentioned, piperazine is known to be a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(3-Fluoropropyl)piperazine dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
1-(3-fluoropropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJYXGVARBMTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCF.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2594520.png)
![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)
![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)


